![molecular formula C22H15F3N4O2S2 B2491056 N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide CAS No. 392297-30-2](/img/structure/B2491056.png)

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

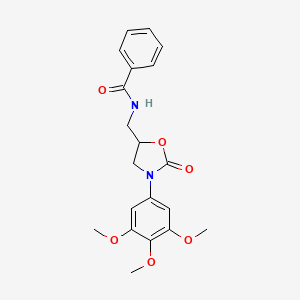

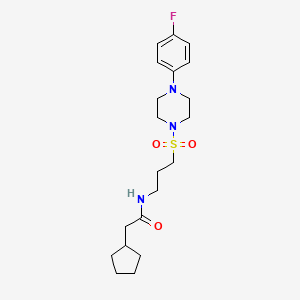

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C22H15F3N4O2S2 and its molecular weight is 488.5. The purity is usually 95%.

BenchChem offers high-quality N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA-Groove Binders

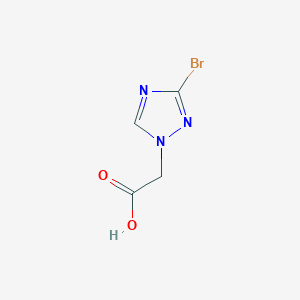

The compound F0417-0817 exhibits promising properties as a DNA-groove binder. Researchers have synthesized regioisomeric products, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, through a serendipitous one-pot cascade reaction. This method involves the reaction of 3-mercapto[1,2,4]triazoles with trifluoromethyl-β-diketones in the presence of NBS (N-bromosuccinimide) instead of the expected cyclized thiazolo[3,2-b][1,2,4]triazole. The resulting compounds were thoroughly characterized using heteronuclear 2D NMR experiments .

These DNA-groove binders are of interest due to their potential application in targeting tumor cell DNA. Molecular modeling tools were employed to assess their binding affinity with the DNA duplex d(CGCGAATTCGCG)₂. Among the synthesized analogs, compound 14m demonstrated strong binding affinity within the minor groove of double-helical DNA, forming a stable complex through static quenching. Further studies confirmed its interaction with calf thymus DNA (ctDNA) at physiological temperature .

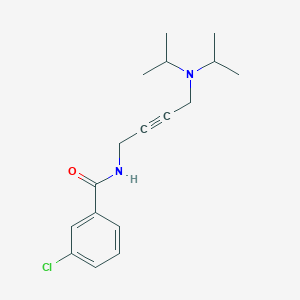

Antifungal Agents

Thiazoles, including F0417-0817, have diverse biological activities. Researchers have converted similar compounds to 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides. These derivatives were screened for their antifungal activity. While specific data on F0417-0817’s antifungal properties are not available, its structural features suggest potential utility in this context .

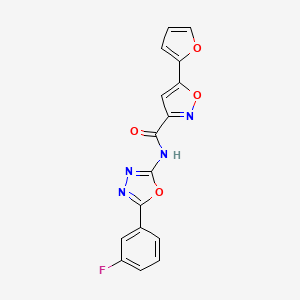

Other Medicinal Applications

Although detailed studies are lacking, the trifluoromethyl-containing moiety in F0417-0817 may contribute to its pharmacological properties. Organofluorine compounds, especially those with trifluoromethyl groups, play a crucial role in drug development. While specific applications beyond DNA binding and antifungal activity require further investigation, the compound’s unique structure warrants exploration in medicinal chemistry .

Atom Economy and Scalability

The synthesis of F0417-0817 benefits from facile scalability and excellent atom economy. Starting from readily available reactants, this sustainable protocol offers an efficient approach to functionalizing both N-acylation and S-alkylation in a concerted fashion .

Hydrophobic Properties

The trifluoromethyl group contributes to F0417-0817’s hydrophobic surface area. Such properties are relevant in drug design, where hydrophobic interactions play a crucial role in binding to biological targets .

Future Prospects

Given the compound’s intriguing features, further investigations into its biological activities, pharmacokinetics, and potential therapeutic applications are warranted. Researchers may explore its interactions with other biomolecules, cellular pathways, and disease-specific targets.

properties

IUPAC Name |

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N4O2S2/c23-22(24,25)16-10-3-4-11-17(16)26-18(30)12-32-21-29-28-20(33-21)27-19(31)15-9-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,26,30)(H,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNWGNHDJJIVBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2490976.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2490980.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2490984.png)

![Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2490987.png)

![(3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2490989.png)